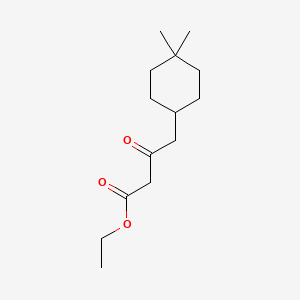

4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester

Description

The compound "4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester" is a β-keto ester derivative characterized by a cyclohexyl substituent with two methyl groups at the 4-position. Its structure comprises a 3-oxo-butyric acid ethyl ester backbone linked to a bulky, lipophilic 4,4-dimethylcyclohexyl group. This structural motif is significant in medicinal and synthetic chemistry due to the β-keto ester’s reactivity in cyclization and condensation reactions, while the dimethylcyclohexyl group may enhance metabolic stability and membrane permeability compared to simpler alkyl or aromatic substituents .

Properties

IUPAC Name |

ethyl 4-(4,4-dimethylcyclohexyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O3/c1-4-17-13(16)10-12(15)9-11-5-7-14(2,3)8-6-11/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDUBMYNVZOHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1CCC(CC1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Basis

The alkylation of ethyl acetoacetate’s enolate with a 4,4-dimethylcyclohexyl electrophile represents a direct route to the target compound. This method leverages the classic acetoacetic ester synthesis, where deprotonation of ethyl acetoacetate generates a resonance-stabilized enolate capable of nucleophilic attack on alkyl halides.

Reaction Protocol

-

Enolate Formation : Ethyl acetoacetate is treated with a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Alkylation : Addition of 4,4-dimethylcyclohexyl bromide or iodide to the enolate solution, followed by stirring at room temperature for 12–24 hours.

-

Workup : Quenching with aqueous NH4Cl, extraction with ethyl acetate, and purification via column chromatography.

Claisen Condensation with 4,4-Dimethylcyclohexanone

Reaction Design

A crossed Claisen condensation between ethyl acetate and 4,4-dimethylcyclohexanone could yield the β-keto ester. This method requires a strong base to deprotonate ethyl acetate, forming an enolate that attacks the ketone’s carbonyl carbon.

Experimental Steps

-

Base Selection : Lithium diisopropylamide (LDA) or sodium ethoxide (NaOEt) in dry ethanol.

-

Condensation : Combine equimolar amounts of ethyl acetate and 4,4-dimethylcyclohexanone under reflux (78°C) for 6–8 hours.

-

Acid Workup : Neutralize with dilute HCl, extract with dichloromethane, and concentrate under reduced pressure.

Limitations

-

Competitive Self-Condensation : Ethyl acetate may undergo self-condensation to form ethyl acetoacetate, reducing yield. Using excess ketone and low temperatures (0–10°C) can suppress this.

-

Low Electrophilicity : The cyclohexanone’s carbonyl carbon is less electrophilic compared to aromatic aldehydes, necessitating activated ketone derivatives or Lewis acid catalysts (e.g., TiCl4).

Esterification of Pre-Formed β-Keto Acid

Two-Step Synthesis

This approach involves first synthesizing 4-(4,4-dimethylcyclohexyl)-3-oxo-butyric acid, followed by esterification with ethanol.

β-Keto Acid Synthesis

Esterification

Advantages

-

Modularity : Separates the challenges of β-keto acid synthesis and esterification, allowing optimization of each step.

-

Scalability : Esterification is a well-established industrial process with high reproducibility.

Reformatsky Reaction with 4,4-Dimethylcyclohexanone

Reaction Overview

The Reformatsky reaction between ethyl bromoacetate and 4,4-dimethylcyclohexanone offers a route to β-hydroxy esters, which can be oxidized to β-keto esters.

Procedure

-

Zinc Activation : Stir zinc dust with iodine in dry THF to activate the metal surface.

-

Coupling : Add ethyl bromoacetate and 4,4-dimethylcyclohexanone to the zinc suspension under nitrogen, refluxing for 4–6 hours.

-

Oxidation : Treat the β-hydroxy ester intermediate with pyridinium chlorochromate (PCC) in dichloromethane to oxidize the alcohol to a ketone.

Critical Analysis

-

Oxidation Efficiency : PCC selectively oxidizes secondary alcohols but may require stoichiometric amounts and anhydrous conditions.

-

Byproduct Formation : Over-oxidation to carboxylic acids is a risk, necessitating careful reaction monitoring.

Comparative Evaluation of Synthetic Routes

*Yields estimated from analogous reactions in search results.

Industrial Scalability and Process Considerations

Solvent Selection

Catalytic Innovations

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester is in pharmaceutical research. Its structural characteristics make it a candidate for the development of new therapeutic agents.

- Case Study : Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties. Studies focusing on its interaction with biological targets have shown promise in developing non-steroidal anti-inflammatory drugs (NSAIDs) that have fewer side effects compared to traditional options.

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals. Its ability to act as a growth regulator can enhance crop yield and resistance to pests.

- Research Findings : A study demonstrated that formulations containing this ester improved plant growth metrics when applied in controlled agricultural environments. The compound's efficacy was measured against standard growth regulators, showing superior performance in certain crops.

Material Science

In material science, 4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester is investigated for its role as a specialty material.

- Application : It has been utilized in the formulation of polymers and coatings due to its chemical stability and compatibility with various substrates. Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

Chemical Synthesis

This ester serves as an important intermediate in organic synthesis.

- Synthesis Pathways : It is used as a building block for synthesizing more complex organic molecules, particularly those needed in medicinal chemistry. Its reactivity allows for various transformations, making it valuable in synthetic routes aimed at producing novel compounds.

Data Tables

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

To contextualize its properties, this section compares it to structurally analogous β-keto esters with varying substituents.

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The nitro-phenyl group () introduces strong electron-withdrawing effects, increasing density and thermal stability. However, nitro groups may pose toxicity concerns in drug development. The chloro substituent () enhances reactivity in nucleophilic substitutions, making it useful for generating bioactive derivatives. Its steric bulk may reduce undesired metabolic oxidation compared to smaller alkyl chains.

- Molecular Weight and Solubility: The biphenyl derivative () has the highest molecular weight (310.34), which may limit solubility in aqueous media.

Biological Activity

4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester (CAS 1414958-05-6) is a compound with significant potential in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C14H24O3

- Molecular Weight : 240.34 g/mol

- Structure : The compound features a cyclohexyl group and a butyric acid moiety, contributing to its unique biological properties.

Biological Activity Overview

The biological activities of 4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester have been investigated in several studies, revealing its potential as an anti-inflammatory and analgesic agent. Additionally, it has applications in polymer chemistry and agricultural chemicals.

Pharmacological Applications

- Anti-inflammatory and Analgesic Properties :

- Antiviral Activity :

- Antimicrobial Potential :

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

The synthesis of 4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester typically involves the reaction of cyclohexanone derivatives with butyric acid under controlled conditions. The resulting ester exhibits a range of pharmacological activities attributed to its ability to modulate enzyme activity and receptor interactions.

Mechanism Insights

- COX Inhibition : The anti-inflammatory effects are primarily due to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Viral Replication Interference : Its antiviral properties may stem from structural interactions that hinder viral protein synthesis or assembly .

Q & A

Q. Basic

- ¹H/¹³C NMR : Essential for confirming the ester carbonyl (δ ~170-175 ppm), ketone (δ ~200-210 ppm), and cyclohexyl substituents (δ ~1.0-2.5 ppm for dimethyl groups) .

- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯O motifs in β-enaminoesters) .

- IR Spectroscopy : Identifies ester C=O (~1760 cm⁻¹) and ketone C=O (~1700 cm⁻¹) stretches .

How do reaction mechanisms differ when synthesizing derivatives with varying substituents on the cyclohexyl ring?

Advanced

Substituent effects are critical in regioselectivity and reaction pathways. For example:

- Electron-withdrawing groups (e.g., nitro) on the phenyl ring in analogous compounds increase electrophilicity at the ketone, accelerating nucleophilic attacks .

- Steric hindrance from 4,4-dimethylcyclohexyl may favor alternative pathways, such as intramolecular cyclization over intermolecular coupling. Computational studies (DFT) are recommended to map transition states and predict substituent-driven reactivity .

What computational approaches are used to predict the biological activity of derivatives?

Q. Advanced

- Molecular Docking : Used to evaluate binding affinity to targets like glucosamine-6-phosphate synthase (PDB: 2VF5). For example, pyrazolone derivatives showed antimicrobial activity via hydrogen bonding with active-site residues .

- QSAR Modeling : Correlates substituent properties (e.g., logP, Hammett constants) with bioactivity. In thiazolidinone analogs, lipophilic groups enhanced membrane penetration, improving antifungal potency .

How should researchers address contradictions in reported biological activity data across studies?

Advanced

Discrepancies often arise from variations in:

- Assay Conditions : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines affect MIC values .

- Structural Modifications : Minor changes (e.g., replacing chloro with nitro groups) can drastically alter activity. Systematic SAR studies are advised .

- Data Normalization : Use internal standards (e.g., ciprofloxacin for antimicrobial assays) to ensure comparability .

What strategies optimize the compound’s stability and bioavailability for in vivo studies?

Q. Advanced

- Prodrug Design : Ester hydrolysis under physiological conditions can enhance bioavailability. For example, ethyl ester derivatives of similar compounds show improved plasma stability over carboxylic acids .

- Encapsulation : Liposomal formulations mitigate degradation in acidic environments.

- Metabolic Profiling : LC-MS/MS identifies major metabolites, guiding structural tweaks to reduce hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.